N4-Benzoyl-3',5'-O-(1,1,3,3-tétraisopropyl-1,3-disiloxanediyl)cytidine

Vue d'ensemble

Description

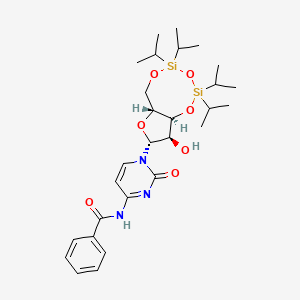

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine is a synthetic nucleoside analog. It is characterized by the presence of a benzoyl group at the N4 position and a disiloxane protecting group at the 3’ and 5’ positions of the cytidine molecule. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of modified oligonucleotides.

Applications De Recherche Scientifique

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine has several applications in scientific research:

Nucleic Acid Synthesis: It is used in the synthesis of modified oligonucleotides for research in genetics and molecular biology.

Drug Development: The compound serves as a precursor for the development of antiviral and anticancer nucleoside analogs.

Biochemical Studies: It is employed in studies involving nucleic acid-protein interactions and the mechanisms of nucleic acid enzymes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine typically involves multiple steps:

Protection of the 3’ and 5’ Hydroxyl Groups: The 3’ and 5’ hydroxyl groups of cytidine are protected using 1,1,3,3-tetraisopropyl-1,3-disiloxane. This step is crucial to prevent unwanted reactions at these positions during subsequent steps.

Benzoylation of the N4 Position: The N4 position of the cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine. This step introduces the benzoyl protecting group at the N4 position.

Purification: The final product is purified using techniques such as column chromatography to obtain N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine with high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine undergoes various chemical reactions, including:

Hydrolysis: The disiloxane protecting group can be removed under acidic or basic conditions to yield the free nucleoside.

Substitution Reactions: The benzoyl group at the N4 position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis.

Substitution: Reagents such as amines or thiols can be used to substitute the benzoyl group under mild conditions

Major Products

Deprotected Nucleoside: Removal of the disiloxane group yields the free nucleoside.

Substituted Nucleosides: Substitution of the benzoyl group results in various modified nucleosides

Mécanisme D'action

The mechanism of action of N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine involves its incorporation into nucleic acids. The benzoyl and disiloxane groups protect the nucleoside during chemical synthesis, allowing for selective modifications. Once incorporated into nucleic acids, the protecting groups can be removed to yield the functional nucleoside, which can then participate in various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N4-Benzoylcytidine: Similar to N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine but lacks the disiloxane protecting group.

3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)cytidine: Similar but lacks the benzoyl group at the N4 position.

Uniqueness

N4-Benzoyl-3’,5’-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine is unique due to the presence of both benzoyl and disiloxane protecting groups. This dual protection allows for selective modifications and incorporation into nucleic acids, making it a valuable tool in nucleic acid chemistry .

Activité Biologique

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine (CAS Number: 69304-43-4) is a synthetic nucleoside derivative notable for its potential applications in various biochemical fields. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, applications in drug development and biotechnology, and relevant research findings.

- Molecular Formula : C28H43N3O7Si2

- Molecular Weight : 589.84 g/mol

- Appearance : White to yellow crystalline powder

- Melting Point : 101 °C

- Solubility : Soluble in methanol

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine exhibits several biological activities attributed to its unique structural features:

- Nucleic Acid Stability : The incorporation of siloxane moieties enhances the stability of RNA molecules against enzymatic degradation. This property is particularly beneficial in the development of RNA-based therapeutics.

- Antiviral Activity : Preliminary studies suggest that this compound has potential antiviral properties. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes by acting as a substrate for viral polymerases .

- Gene Delivery Systems : The compound is utilized in formulating RNA delivery systems that improve transfection efficiency into cells. This application is crucial for gene therapy and RNA interference techniques .

Applications

N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine is widely researched for its applications in:

- Drug Development : It serves as a building block for synthesizing modified nucleotides that can enhance the efficacy of antiviral drugs targeting RNA viruses .

- Biotechnology : The compound is used in the design of probes for specific RNA sequences, aiding diagnostic tool development for infectious diseases .

- Material Science : The siloxane component contributes to creating novel biomaterials with improved mechanical properties for biomedical applications .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University evaluated the antiviral efficacy of N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine against influenza virus. The results showed a significant reduction in viral load when treated with the compound compared to untreated controls. This highlights its potential as a therapeutic agent against viral infections.

Case Study 2: Gene Delivery Systems

In another study published in the Journal of Biotechnology, the compound was integrated into lipid nanoparticles designed for mRNA delivery. The findings indicated enhanced cellular uptake and expression levels of the delivered mRNA compared to conventional delivery systems. This positions N4-Benzoyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine as a promising candidate for future gene therapy applications.

Propriétés

IUPAC Name |

N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N3O7Si2/c1-17(2)39(18(3)4)35-16-22-25(37-40(38-39,19(5)6)20(7)8)24(32)27(36-22)31-15-14-23(30-28(31)34)29-26(33)21-12-10-9-11-13-21/h9-15,17-20,22,24-25,27,32H,16H2,1-8H3,(H,29,30,33,34)/t22-,24-,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIAUHQTSCWVMS-LYPBTDJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N3O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434772 | |

| Record name | N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-43-4 | |

| Record name | N-Benzoyl-3′,5′-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.